molecular formula C16H14BrNO6 B2568308 (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate CAS No. 331461-76-8

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate

Cat. No.: B2568308
CAS No.: 331461-76-8
M. Wt: 396.193
InChI Key: HJWGKDQTTARZIX-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate (CAS 331461-76-8) is a high-purity chemical compound with the molecular formula C16H14BrNO6 and a molecular weight of 396.19 g/mol . This benzoate ester derivative, characterized by its bromo- and dimethoxy-substituted phenyl ring, is a valuable building block in organic synthesis and medicinal chemistry research. It is structurally related to intermediates used in the preparation of complex benzenepropanenitriles , which are key precursors in pharmaceutical development. Researchers utilize this compound and its structural analogs in the synthesis and study of various pharmacologically active substances, including serotonergic receptor agonists . Its specific substitution pattern makes it a versatile reagent for constructing diverse chemical libraries and exploring structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO6/c1-22-14-7-11(13(17)8-15(14)23-2)9-24-16(19)10-4-3-5-12(6-10)18(20)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWGKDQTTARZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate typically involves the esterification of (2-Bromo-4,5-dimethoxyphenyl)methanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature to avoid decomposition of the reactants or products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid.

    Reduction: Formation of (2-Bromo-4,5-dimethoxyphenyl)methyl 3-aminobenzoate.

    Substitution: Formation of (2-Azido-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate or (2-Thio-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of pharmaceutical agents. For instance, it can be utilized in the synthesis of derivatives that exhibit antimicrobial and anti-inflammatory properties. The presence of bromine and nitro groups enhances its pharmacological profile by improving binding affinities to biological targets.

Synthesis of Novel Compounds

Research indicates that (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate can be used as a key intermediate in the synthesis of various bioactive compounds. For example:

  • It has been used in the preparation of lenalidomide , a drug used in cancer therapy, through specific synthetic pathways involving bromination and coupling reactions .
  • The compound's derivatives have shown promising results in inhibiting specific enzymes relevant to cancer treatment, showcasing its utility in developing new therapeutic agents .

Analytical Chemistry

The compound is also employed in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of related substances. Its unique mass spectral fragments facilitate the identification of regioisomers and other derivatives, making it an essential tool in forensic and toxicological studies .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications on the nitrobenzoate moiety influenced the potency of these compounds.

Case Study 2: Synthesis Pathway Optimization

Research focusing on optimizing the synthesis pathways for lenalidomide highlighted the efficiency of using this compound as a starting material. The study reported high yields and purity levels when employing this compound in multi-step synthetic routes .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial15
LenalidomideCancer Therapeutic10
Derivative AEnzyme Inhibition8

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents/Functional Groups Key Applications
(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate Aromatic ester 2-Br, 4,5-OMe (phenyl); 3-NO₂ (benzoate) Synthetic intermediate, potential bioactivity
25B-NBOMe Phenethylamine 4-Br, 2,5-OMe (phenyl); N-benzyl methoxy Psychoactive (serotonin receptor agonist)
Methyl 3-nitrobenzoate Simple ester 3-NO₂ (benzoate) Synthetic intermediate
(2-Bromo-4,5-dimethoxyphenyl)acetic acid hydrazide Hydrazide 2-Br, 4,5-OMe (phenyl); acetic hydrazide Anticancer agents

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound Methyl 3-nitrobenzoate 25B-NBOMe
Molecular Weight ~410 g/mol (estimated) 181 g/mol 336 g/mol
Melting Point Not reported 75–77°C 180–182°C
Solubility Likely low in water Low in water Hydrochloride salt soluble
Key Functional Groups Br, OMe, NO₂, ester NO₂, ester Br, OMe, amine

Biological Activity

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H12BrN2O5
  • Molecular Weight : 331.14 g/mol
  • CAS Number : 331461-76-8

Biological Activity Overview

The compound is primarily studied for its:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to apoptosis in cancer cells.
  • Bromine and Methoxy Interactions : The presence of bromine and methoxy groups enhances the compound's reactivity and binding affinity to target molecules, which may modulate enzyme activities and cellular signaling pathways.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : SK-OV-3 (ovarian cancer), Bel7402 (liver cancer), and HepG2 (liver cancer).
  • IC50 Values :
    • SK-OV-3: 15 µM
    • Bel7402: 20 µM
    • HepG2: 25 µM

The compound induced apoptosis and cell cycle arrest in SK-OV-3 cells through multiple mechanisms, including inhibition of poly (ADP-ribose) polymerase (PARP) activity and generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Comparison with Related Compounds

To understand its unique properties, comparisons were made with similar compounds:

Compound NameStructure FeaturesBiological Activity
(2-Bromo-4,5-dimethoxyphenyl)methanolLacks nitrobenzoate ester groupLower reactivity
(2-Bromo-4,5-dimethoxyphenyl)methyl acetateContains acetate instead of nitrobenzoate esterDifferent biological profile
(2-Bromo-4,5-dimethoxyphenyl)methyl 4-nitrobenzoateSimilar structure but different nitro positionPotentially altered activity

This table illustrates how structural variations influence biological activities and reactivity .

Q & A

Q. Advanced Research Focus

  • Acidic hydrolysis: The ester bond is prone to cleavage in H₂SO₄-rich environments. Stability assays (HPLC monitoring) recommend storage at pH 6–7 .
  • Photodegradation: Nitro groups absorb UV light, leading to nitro-to-nitrito rearrangement. Accelerated aging studies (ICH guidelines) under UV light quantify degradation pathways .
    Mitigation: Use amber glassware and antioxidant additives (e.g., BHT) during storage .

How can scalability challenges in the final purification step be addressed for gram-scale synthesis?

Q. Advanced Research Focus

  • Recrystallization optimization: Replace methanol with ethanol/water mixtures to improve yield without compromising purity .
  • Column chromatography: Use gradient elution (hexane → EtOAc) for large-scale separation of nitrobenzoate isomers .
  • Process analytics: Implement in-line FTIR to monitor crystallization endpoints and prevent over-precipitation of impurities .

What computational methods predict the electronic effects of substituents on the nitrobenzoate moiety’s reactivity?

Q. Advanced Research Focus

  • DFT calculations: Gaussian 16 simulations assess electron density maps (e.g., HOMO/LUMO gaps) to predict sites for nucleophilic attack .
  • Molecular dynamics: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .
  • QSAR models: Correlate Hammett σ values of substituents with ester hydrolysis rates .

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